3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide
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Overview
Description
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide is a complex organic compound that features multiple functional groups, including a pyrazole ring, a thiophene ring, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide typically involves multi-step organic reactions. The process may start with the preparation of the individual ring systems, followed by their functionalization and subsequent coupling to form the final compound. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other pyrazole, thiophene, and isoxazole derivatives that share structural features with 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-12-17(15(4)25-22-12)5-6-18(24)20-8-9-23-14(3)19(13(2)21-23)16-7-10-26-11-16/h7,10-11H,5-6,8-9H2,1-4H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFYELNWWQNANV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)CCC2=C(ON=C2C)C)C)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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